molecular formula C16H31NaO2 B3333567 Sodium palmitate-2,4,6,8,10,12,14,16-13C8 CAS No. 1173021-50-5

Sodium palmitate-2,4,6,8,10,12,14,16-13C8

Cat. No. B3333567
CAS RN: 1173021-50-5
M. Wt: 286.35 g/mol
InChI Key: GGXKEBACDBNFAF-CZRUWCNSSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium palmitate-2,4,6,8,10,12,14,16-13C8, also known as Hexadecanoic acid-2,4,6,8,10,12,14,16-13C8, is a sodium salt derived from the fatty acids found in palm oil . It has a linear formula of 13CH3(CH213CH2)6CH213CD2CO2Na and a molecular weight of 288.36 .


Synthesis Analysis

Sodium palmitate is synthesized by reacting palm oil with sodium hydroxide in a process called saponification . This process occurs when a fatty acid reacts with an alkali .


Molecular Structure Analysis

The molecular structure of Sodium palmitate-2,4,6,8,10,12,14,16-13C8 is represented by the formula 13CH3(CH213CH2)6CH213CD2CO2Na . This structure includes a sodium atom, carbon atoms, hydrogen atoms, and oxygen atoms .


Chemical Reactions Analysis

As a sodium salt of a fatty acid, Sodium palmitate-2,4,6,8,10,12,14,16-13C8 is produced through the saponification reaction of palm oil and sodium hydroxide . The exact chemical reactions involving this compound may vary depending on the specific conditions and reactants present.


Physical And Chemical Properties Analysis

Sodium palmitate-2,4,6,8,10,12,14,16-13C8 is a solid substance with a molecular weight of 286.35 . The compound is typically available in the form of flakes .

Mechanism of Action

Sodium palmitate acts as a surfactant and cleansing ingredient, helping to lift oils and dirt from the skin allowing them to be washed away . It is often found in soaps and some other cleansing products .

properties

IUPAC Name

sodium;(2,4,6,8,10,12,14,16-13C8)hexadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1/i1+1,3+1,5+1,7+1,9+1,11+1,13+1,15+1;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXKEBACDBNFAF-CZRUWCNSSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]C[13CH2]C[13CH2]C[13CH2]C[13CH2]C[13CH2]C[13CH2]C[13CH2]C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60745647
Record name Sodium (2,4,6,8,10,12,14,16-~13~C_8_)hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium palmitate-2,4,6,8,10,12,14,16-13C8

CAS RN

1173021-50-5
Record name Sodium (2,4,6,8,10,12,14,16-~13~C_8_)hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173021-50-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium palmitate-2,4,6,8,10,12,14,16-13C8
Reactant of Route 2
Sodium palmitate-2,4,6,8,10,12,14,16-13C8
Reactant of Route 3
Sodium palmitate-2,4,6,8,10,12,14,16-13C8
Reactant of Route 4
Sodium palmitate-2,4,6,8,10,12,14,16-13C8
Reactant of Route 5
Reactant of Route 5
Sodium palmitate-2,4,6,8,10,12,14,16-13C8
Reactant of Route 6
Sodium palmitate-2,4,6,8,10,12,14,16-13C8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.